1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine
Overview
Description
“1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine” is a chemical compound with the IUPAC name 3-fluoro-4’-isopropoxy [1,1’-biphenyl]-4-amine . It has a molecular weight of 245.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16FNO/c1-10(2)18-13-6-3-11(4-7-13)12-5-8-15(17)14(16)9-12/h3-10H,17H2,1-2H3 . This indicates that the compound has a biphenyl structure with a fluoro group on one ring and a propan-2-yloxy group on the other .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found .Scientific Research Applications
Biased Agonists of Serotonin 5-HT1A Receptors
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine derivatives have been explored as "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibit promising antidepressant-like activities due to their ability to preferentially stimulate ERK1/2 phosphorylation, a key signaling pathway. The derivatives show high receptor affinity and selectivity, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Kinase Inhibitors for Cancer Treatment
Some derivatives of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine have been identified as potent and selective inhibitors of the Met kinase, a relevant target in cancer therapeutics. These compounds have shown efficacy in tumor models and have advanced into clinical trials, highlighting their potential in cancer treatment (Schroeder et al., 2009).
Catalysts in Organic Synthesis
These derivatives are also significant in the field of organic synthesis. They have been used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, showcasing their utility as catalysts in various reactions. These applications demonstrate the versatility of these compounds in synthetic chemistry (Roffe et al., 2016).
Dual Serotonin/Noradrenaline Reuptake Inhibition
Research on 1-(2-phenoxyphenyl)methanamines, related to 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine, has demonstrated selective dual serotonin and noradrenaline reuptake inhibition. This property is valuable in the development of treatments for disorders like depression and anxiety (Whitlock et al., 2008).
Antimicrobial Properties
Certain derivatives of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine have been synthesized and shown to possess antimicrobial activities. These compounds exhibit varying degrees of antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).
Development of Advanced Materials
These compounds have been instrumental in the development of advanced materials. For instance, they have been used in the synthesis of novel, thermally stable poly(keto ether ether amide)s, demonstrating their utility in the creation of new polymers with enhanced properties (Sabbaghian et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-fluoro-4-propan-2-yloxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWZDSLFLKRHMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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